2,7-Naphthalenedisulfonate

描述

Contextualization within Aromatic Sulfonate Chemistry

2,7-Naphthalenedisulfonate is an organic compound featuring a naphthalene (B1677914) backbone substituted with two sulfonate groups at the 2 and 7 positions. This structure places it within the broader class of naphthalenesulfonic acids, which are derivatives of naphthalene. evitachem.com The presence of the sulfonic acid groups imparts strong acidic properties and significantly enhances its polarity and water solubility. cymitquimica.com

The synthesis of this compound typically involves the sulfonation of naphthalene with concentrated sulfuric acid at elevated temperatures, followed by neutralization. smolecule.com Research has shown that the reaction conditions, such as temperature and the concentration of sulfuric acid, can influence the isomeric substitution pattern, with higher temperatures often favoring the formation of the 2,7-isomer through intramolecular rearrangement. google.com

The solubility of its sodium salt, disodium (B8443419) this compound, has been studied in various aqueous solutions. For instance, its solubility in aqueous sulfuric acid solutions increases with temperature but decreases with higher concentrations of sulfuric acid. acs.org Compared to its isomer, 2,6-naphthalenedisulfonate, the 2,7-isomer exhibits greater solubility under the same conditions. acs.org

Significance in Advanced Materials and Chemical Sciences

The unique structural and chemical properties of this compound make it a valuable component in the creation of advanced materials and a versatile tool in chemical sciences. Its most prominent application is as a key intermediate in the synthesis of dyes and pigments. chemimpex.comhaihangindustry.com The disodium salt is particularly useful in producing reactive dyes for the textile industry, where it acts as a dispersing agent and enhances color fastness and brightness. chemimpex.com

In the realm of advanced materials, this compound has been utilized in the construction of metal-organic frameworks (MOFs). acs.org For example, lanthanide-based MOFs incorporating this ligand have been synthesized and shown to possess interesting photoluminescent and magnetic properties. acs.orgacs.org One such europium-based MOF demonstrates potential as a luminescent sensor due to its intense red emission when excited by near-visible light. acs.org

Furthermore, in analytical chemistry, this compound and its derivatives serve as reagents for various applications. chemimpex.com It can be used for the detection of metal ions and as a reference standard in high-performance liquid chromatography (HPLC). Its ability to form stable complexes with metal ions is a key feature for these applications. chemimpex.com The compound also finds use in organic synthesis, contributing to the development of high-performance materials. chemimpex.com

Chemical Properties of this compound and its Disodium Salt

| Property | 2,7-Naphthalenedisulfonic acid | Disodium this compound |

| CAS Number | 92-41-1 cymitquimica.comnih.gov | 1655-35-2 chemimpex.com |

| Molecular Formula | C₁₀H₈O₆S₂ cymitquimica.comnih.gov | C₁₀H₆Na₂O₆S₂ chemimpex.comhaihangindustry.com |

| Appearance | White to light yellow crystalline solid cymitquimica.com | White or off-white powder chemimpex.comhaihangindustry.com |

| Solubility | Soluble in water cymitquimica.com | Excellent solubility in water chemimpex.com |

| Melting Point | > 300 °C chemimpex.com | Not applicable |

Research Highlights of this compound Derivatives

| Derivative | Application | Research Finding |

| 4,5-Dihydroxynaphthalene-2,7-disulfonic acid (Chromotropic acid) | Colorimetric reagent, Chelating agent evitachem.com | Used for detecting formaldehyde (B43269) and nitrites; its hydroxyl groups enable it to form stable complexes with metal ions like Cr(VI). evitachem.com |

| Lanthanide-MOFs with this compound | Luminescent sensors, Magnetic materials acs.org | An Europium-MOF with this ligand shows a strong red emission, making it a candidate for a luminescent sensor. A Dysprosium-MOF exhibits single-molecule magnet behavior. acs.org |

| Azo dyes derived from 2,7-Naphthalenedisulfonic acid | Dyes and Pigments industrialchemicals.gov.au | Azo compounds synthesized using derivatives of 2,7-naphthalenedisulfonic acid are used as colorants in various industries. industrialchemicals.gov.au |

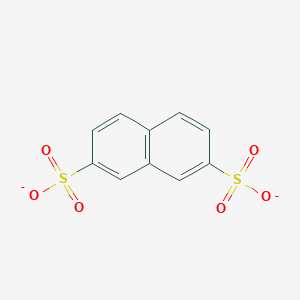

Structure

2D Structure

3D Structure

属性

IUPAC Name |

naphthalene-2,7-disulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O6S2/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9/h1-6H,(H,11,12,13)(H,14,15,16)/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILFVXYKHXVYAB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O6S2-2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2,7 Naphthalenedisulfonate

Advanced Sulfonation Routes for 2,7-Naphthalenedisulfonic Acid

The production of 2,7-naphthalenedisulfonic acid is primarily achieved through the sulfonation of naphthalene (B1677914). The distribution of isomers is highly dependent on reaction conditions, and various strategies are employed to favor the formation of the 2,7-isomer.

The direct sulfonation of naphthalene with sulfuric acid typically yields a mixture of naphthalenedisulfonic acid isomers. The formation of 2,7-naphthalenedisulfonic acid is favored at higher temperatures. For instance, the sulfonation of naphthalene with sulfuric acid monohydrate at temperatures between 135 to 175 °C produces a mixture containing 2,6- and 2,7-naphthalenedisulfonic acid. google.com

A more refined approach involves a two-step process to improve the purity of the final product. google.com In the first step, naphthalene is reacted with concentrated sulfuric acid at a lower temperature (80-95 °C) under an inert atmosphere. google.com The resulting intermediate product is then further reacted with concentrated sulfuric acid at a higher temperature (135-145 °C) under negative pressure. google.com This method allows for better control over the reaction and enhances both the conversion rate of naphthalene and the purity of the 2,7-naphthalenedisulfonic acid. google.com

| Parameter | Step 1 | Step 2 |

| Temperature | 80-95 °C | 135-145 °C |

| Pressure | Atmospheric (Inert Gas) | Negative Pressure (10-100 Pa) |

| Reactants | Naphthalene, Concentrated H₂SO₄ | Intermediate, Concentrated H₂SO₄ |

| Reaction Time | 150-180 min | 1-10 h |

| A summary of optimized reaction conditions for the two-step synthesis of 2,7-naphthalenedisulfonic acid. |

The process begins with the concentration of the 1,6-naphthalenedisulfonic acid mother liquor under reduced pressure to a specific water content. google.com Naphthalene and sulfuric acid are then added, and the mixture is heated to 180-190 °C for several hours. google.com This high-temperature treatment facilitates the isomerization of the naphthalenedisulfonic acids present in the mother liquor to the more thermodynamically stable 2,7-isomer. Following hydrolysis, cooling, and centrifugation, 2,7-naphthalenedisulfonic acid is obtained with high purity. google.com

| Step | Process | Conditions | Purity of 2,7-Naphthalenedisulfonic Acid |

| 1 | Concentration | Reduced pressure (-0.08 to -0.095 MPa), Temp ≤ 180 °C | - |

| 2 | Isomerization | Addition of naphthalene and H₂SO₄, 180-190 °C, 5 hours | - |

| 3 | Hydrolysis & Isolation | Cooling, addition of water, centrifugation | 93-93.1% |

| 4 | Salification | - | 98.5-98.6% (as sodium salt) |

| Key steps and conditions for the transformation of 1,6-naphthalenedisulfonic acid mother liquor to 2,7-naphthalenedisulfonate. google.com |

Derivatization Strategies for Functionalized this compound Compounds

This compound serves as a versatile platform for the synthesis of a variety of functionalized compounds, which are primarily used as dye intermediates.

A crucial derivative of 2,7-naphthalenedisulfonic acid is 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid, commonly known as H acid. researchgate.netsolubilityofthings.comsielc.com This compound is a vital intermediate in the synthesis of numerous azo dyes. researchgate.netsolubilityofthings.com The introduction of the amino and hydroxyl groups onto the naphthalene backbone significantly influences the chromophoric properties of the final dye molecules. H acid is typically synthesized from 2,7-naphthalenedisulfonic acid through a series of nitration, reduction, and hydrolysis reactions.

The presence of amino and hydroxyl groups in derivatives like H acid allows for azo coupling reactions to form chromophoric azo dyes. researchgate.net The diazonium salt of a primary aromatic amine is reacted with H acid under controlled pH conditions to yield mono- and dis-azo dyes. researchgate.net The position of the azo coupling on the H acid molecule can be controlled by the pH of the reaction medium. In acidic media, the coupling occurs at the position ortho to the amino group, while in alkaline media, it occurs at the position ortho to the hydroxyl group.

For example, diazotized p-nitroaniline can be coupled with 4-amino-5-hydroxynaphthyl-2,7-disulfonic acid (H acid) in an acidic medium. google.com This can be followed by a second coupling with diazotized aniline (B41778) in a basic medium to produce a disazo dye. google.com

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry increasingly emphasizes the principles of green chemistry to reduce environmental impact. In the synthesis of this compound, several approaches have been developed to improve efficiency, minimize waste, and utilize more environmentally benign materials.

Traditional synthesis involves the high-temperature sulfonation of naphthalene with a large excess of sulfuric acid or oleum, which generates significant acidic waste. Green approaches focus on improving this process. One method involves modifying the reaction conditions to enhance product yield and purity, thereby improving atom economy. A patented method describes a two-step process where naphthalene is first reacted with concentrated sulfuric acid under an inert gas, followed by a second reaction under negative pressure. google.com This control over reaction periods improves the conversion rate and purity, reducing energy consumption and costs. google.com

Another significant green strategy is the utilization of waste streams from other chemical processes. Patents describe methods for producing this compound from the reaction mother liquor of 2-naphthalenesulfonic acid or 1,6-naphthalenedisulfonic acid production. By using these mother liquors, which would otherwise be discarded, the process reduces raw material consumption and effectively avoids environmental pollution, thereby increasing economic benefits.

Furthermore, advancements have been made in the nitration of 2,7-naphthalenedisulfonic acid, a key step in the synthesis of important dye intermediates like H-acid. A patented green synthesis method for 4-nitro-2,7-naphthalenedisulfonic acid utilizes recyclable organic acids, such as acetic acid and trifluoroacetic acid, as the reaction solvent instead of large quantities of sulfuric acid. google.compatsnap.com This approach features high product yields and eliminates wastewater generation, overcoming the drawbacks of conventional methods. google.compatsnap.com

The use of novel solvent systems, such as ionic liquids, also represents a promising green alternative. While research has focused more on naphthalene monosulfonates, the principles can be extended. Ionic liquids based on naphthalene sulfonate anions have been synthesized, demonstrating the potential for creating tunable reaction media that could facilitate easier product separation and catalyst recycling. frontiersin.orgnih.govresearchgate.net Similarly, solvent-free approaches, such as using gaseous sulfur trioxide diluted with an inert gas, can eliminate the need for solvent removal, though this requires careful control of reaction conditions. google.com

The table below summarizes some of the green chemistry approaches applied to the synthesis of this compound and its derivatives.

| Green Approach | Methodology | Key Advantages | Reference |

|---|---|---|---|

| Improved Reaction Conditions | Two-stage reaction with initial inert atmosphere followed by negative pressure. | Higher conversion rate and purity; lower energy consumption. | google.com |

| Waste Valorization | Using mother liquor from other naphthalenesulfonic acid syntheses as starting material. | Reduced raw material consumption; avoids environmental pollution from waste streams. | |

| Recyclable Solvents | Using organic acids (e.g., acetic acid) for subsequent reactions like nitration, instead of excess sulfuric acid. | Solvents can be recovered and reused; high yield; no wastewater generation. | google.compatsnap.com |

| Advanced Reactor Design | Employing reactors that suppress the sublimation of naphthalene at high temperatures. | Drastic improvement in product yield (up to 98%). | shokubai.org |

| Solvent-Free Reaction | Sulfonation using gaseous sulfur trioxide mixed with an inert gas. | Eliminates the need for solvent and subsequent removal steps. | google.com |

Supramolecular Architectures and Coordination Chemistry Involving 2,7 Naphthalenedisulfonate

Design and Synthesis of 2,7-Naphthalenedisulfonate-Based Coordination Polymers

The design and synthesis of coordination polymers utilizing this compound have garnered significant interest due to the diverse structural possibilities and potential applications of the resulting materials. tandfonline.compublish.csiro.autandfonline.com The rigid naphthalene (B1677914) backbone and the flexible coordination of the sulfonate groups allow for the construction of multidimensional networks with varied topologies. tandfonline.comtandfonline.com

Metal-Ligand Coordination Modes of the this compound Anion

The this compound anion exhibits a range of coordination modes with metal ions, which is a key factor in determining the final architecture of the coordination polymer. The sulfonate groups can act as monodentate, bidentate, or bridging ligands, connecting multiple metal centers. researchgate.netcapes.gov.br

A notable example involves gadolinium(III) complexes where the coordination mode of the naphthalenedisulfonate ligand changes with varying stoichiometric ratios of the reactants, leading to structures from one-dimensional chains to three-dimensional networks. tandfonline.com

Self-Assembly Processes in Hydrothermal and Solvothermal Systems

Hydrothermal and solvothermal methods are widely employed for the synthesis of 2,7-NDS-based coordination polymers. tandfonline.comtandfonline.comsigmaaldrich.com These techniques involve reacting the metal salts and the this compound ligand in a solvent (water for hydrothermal, an organic solvent for solvothermal) at elevated temperatures and pressures. sigmaaldrich.com These conditions facilitate the dissolution of reactants and promote the crystallization of the coordination polymer products.

The self-assembly process in these systems is a complex interplay of various factors including the coordination preferences of the metal ion, the coordination modes of the 2,7-NDS ligand, the presence of co-ligands, temperature, pressure, and solvent. tandfonline.comtandfonline.com For example, hydrothermal reactions of lanthanide nitrates, CuCN, this compound, and isonicotinic acid have yielded a series of 3D heterometallic 3d–4f coordination polymers. tandfonline.com In these structures, two-dimensional networks formed by the metal ions and isonicotinic acid are pillared by the 2,7-NDS ligands to create a three-dimensional architecture. tandfonline.com

Role of Co-ligands (e.g., 1,10-Phenanthroline (B135089), Isonicotinic Acid) in Network Formation

Co-ligands play a crucial role in directing the structure of coordination polymers based on this compound. tandfonline.comtandfonline.comresearchgate.net These auxiliary ligands can satisfy the coordination requirements of the metal centers and introduce additional structural diversity and functionality.

Commonly used co-ligands include nitrogen-containing heterocyclic compounds like 1,10-phenanthroline and isonicotinic acid. tandfonline.comtandfonline.com For instance, in the synthesis of gadolinium coordination polymers, 1,10-phenanthroline acts as a chelating ligand to the gadolinium ions, influencing the dimensionality and connectivity of the final network. tandfonline.com Similarly, isonicotinic acid has been used as a co-ligand in the formation of heterometallic 3d–4f coordination polymers, where it participates in the formation of two-dimensional layers that are then linked by 2,7-NDS. tandfonline.com The choice of co-ligand can significantly impact the resulting framework, leading to the formation of structures with different dimensionalities, from 0D discrete clusters to 3D networks. tandfonline.com

Host-Guest Chemistry and Anion Recognition Studies Utilizing this compound

The unique size, shape, and charge of the this compound anion make it an interesting guest molecule in host-guest chemistry and a target for anion recognition studies. nankai.edu.cnrsc.org

Encapsulation Phenomena within Metallo-Supramolecular Cages

Metallo-supramolecular cages, which are discrete, self-assembled, three-dimensional structures, can encapsulate guest molecules within their cavities. The encapsulation of this compound has been demonstrated in such systems. rsc.orgchinesechemsoc.org The bent geometry of the this compound anion allows it to fit well within the specifically shaped cavities of certain metallo-supramolecular cages. rsc.org

For example, a palladium-based cage with a distinctly bent cavity has shown a preference for encapsulating this compound over its linear isomer, 2,6-naphthalenedisulfonate. rsc.org The bent shape of the 2,7-NDS allows it to interact favorably with the metal centers and the organic ligands of the cage. rsc.org The size of the guest molecule is also a critical factor; studies have shown that the encapsulation of different disulfonate guests, including this compound, can be sensitively detected by techniques like ion mobility-mass spectrometry, which measures the subtle size changes of the host-guest complex. chinesechemsoc.org

Noncovalent Interactions in Host-Guest Complexes (e.g., Hydrogen Bonding, π-π Stacking)

The stability of host-guest complexes involving this compound is governed by a variety of noncovalent interactions. rsc.orgnih.govgoettingen-research-online.de These interactions are crucial for the recognition and binding of the anion by the host molecule.

Hydrogen bonding is a significant interaction, particularly in systems where the host molecule has hydrogen bond donor groups. capes.gov.br The sulfonate groups of the 2,7-NDS anion can act as hydrogen bond acceptors.

Metal-Organic Frameworks (MOFs) Incorporating this compound

The rigid and geometrically well-defined nature of the this compound (2,7-NDS) ligand, combined with the versatile coordination chemistry of its sulfonate groups, makes it a valuable building block in the construction of Metal-Organic Frameworks (MOFs). Its ability to act as a linker between metal centers has led to the synthesis of a variety of MOFs with diverse dimensionalities and properties, including notable luminescent and magnetic behaviors. The use of co-ligands in conjunction with 2,7-NDS further expands the structural possibilities, allowing for the fine-tuning of the resulting framework's architecture and function.

Lanthanide-Based MOFs

A series of isostructural lanthanide-based MOFs (Ln-MOFs) have been synthesized using this compound and 1H-imidazo[4,5-f] Current time information in Bangalore, IN.researchgate.net-phenanthroline (IP) as co-ligands. nih.govacs.org These compounds, with the general formula {[Ln(2,7-NDS)(IP)(OH)(H₂O)₂]·mH₂O}n (where Ln = Sm, Eu, Gd, Tb, Dy), were synthesized via the hydrothermal method. nih.govacs.org X-ray diffraction studies revealed that these MOFs crystallize in the triclinic P-1 space group and feature one-dimensional double-chain structures. acs.org In these architectures, the lanthanide ions are linked by the 2,7-NDS and IP ligands. acs.org

The photoluminescent properties of these Ln-MOFs have been a key area of investigation. nih.govacs.org Notably, the europium-based MOF (Eu-MOF) displays a strong red emission resulting from the ⁵D₀ → ⁷Fⱼ transitions of the Eu³⁺ ion, under a broad excitation band in the UV-vis region (250–400 nm). nih.govacs.org This efficient luminescence, even under near-visible light excitation, makes it a candidate for use as a luminescent sensor. nih.govacs.org For instance, the Eu-MOF has been used to detect Fe³⁺ and Ag⁺ ions in aqueous solutions. nih.govacs.org Furthermore, the dysprosium-containing analogue (Dy-MOF) exhibits slow magnetic relaxation and single-molecule magnet behavior. nih.govacs.org

| Property | Details |

| General Formula | {[Ln(2,7-NDS)(IP)(OH)(H₂O)₂]·mH₂O}n |

| Lanthanides (Ln) | Sm, Eu, Gd, Tb, Dy |

| Co-Ligand | 1H-imidazo[4,5-f] Current time information in Bangalore, IN.researchgate.net-phenanthroline (IP) |

| Synthesis Method | Hydrothermal |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Structure | One-dimensional double chains |

| Key Properties | - Eu-MOF: Strong red luminescence, potential luminescent sensor. nih.govacs.org - Dy-MOF: Single-molecule magnet behavior. nih.govacs.org |

Heterometallic MOFs

The 2,7-NDS ligand has also been instrumental in constructing heterometallic MOFs, which incorporate more than one type of metal ion.

One such family of 3D heterometallic 3d–4f coordination polymers was synthesized through the hydrothermal reaction of lanthanide nitrates, copper cyanide, 2,7-NDS, and isonicotinic acid (Hina) as a co-ligand. tandfonline.com The resulting isomorphous compounds have the general formula [Ln₂Cu(2,7-nds)₂(ina)₄(H₂O)₄]·4H₂O (where Ln = Nd, Sm, Eu, Gd). tandfonline.com In these structures, dinuclear lanthanide units are connected by copper ions to form 2D networks. tandfonline.com These 2D layers are then pillared by the 2,7-NDS ligands, creating a 3D layer-pillared architecture. tandfonline.com The luminescent properties of the neodymium, samarium, and europium versions, as well as the magnetic properties of the europium and gadolinium complexes, have been investigated. tandfonline.com

Another example involves 3D heterometallic 4d-4f coordination polymers synthesized using 2,7-NDS, isonicotinic acid (IN), and a combination of lanthanide and silver ions. researchgate.net These compounds, with the formula [LnAg₂(2,7-NDS)(IN)₃] (where Ln = Sm, Eu, Gd, Tb, Dy), were also prepared via hydrothermal synthesis. researchgate.net The structural framework of these MOFs is built upon the coordination of the metal ions with both the 2,7-NDS and isonicotinic acid ligands. researchgate.net

| MOF Family | Metal Ions | Co-Ligand | Dimensionality | Structural Features |

| [Ln₂Cu(2,7-nds)₂(ina)₄(H₂O)₄]·4H₂O | Ln (Nd, Sm, Eu, Gd), Cu | Isonicotinic acid | 3D | 2D networks pillared by 2,7-NDS ligands. tandfonline.com |

| [LnAg₂(2,7-NDS)(IN)₃] | Ln (Sm, Eu, Gd, Tb, Dy), Ag | Isonicotinic acid | 3D | 3D framework. researchgate.net |

Actinide-Based MOFs

The coordination chemistry of 2,7-NDS extends to the actinides, specifically the uranyl ion (UO₂²⁺). Solvo-hydrothermal treatment of uranyl nitrate (B79036) with the sodium salt of this compound has yielded novel complexes. epa.gov For example, in the presence of 2,2'-bipyridine (B1663995) (bipy) and copper(II) chloride, a complex with the formula [Cu(bipy)₂Cl][UO₂(2,7-nds)(OH)]·H₂O was formed. epa.gov This compound features two-dimensional anionic sheets where hydroxide-bridged uranyl dimers are linked by 2,7-NDS ligands that exhibit both unidentate and O,O'-bridging coordination modes. epa.gov

A more complex 3D framework was synthesized by incorporating cucurbit acs.orguril (CB6), a macrocyclic host molecule. epa.gov The resulting structure, [(UO₂)₄Na₄(2,7-nds)₂(CB6)Cl₄O₂(H₂O)₁₀]·5H₂O, contains intricate bis(µ₃-oxo)-bridged uranyl tetranuclear units. epa.gov These units are connected to sodium cations bound by CB6, with the 2,7-NDS ligands acting as doubly O,O'-bridging linkers to complete the three-dimensional architecture. epa.gov

| Complex Formula | Co-ligands/Other Species | Dimensionality | Key Structural Motif |

| [Cu(bipy)₂Cl][UO₂(2,7-nds)(OH)]·H₂O | 2,2'-bipyridine (bipy), Cu²⁺ | 2D | Anionic sheets of hydroxide-bridged uranyl dimers linked by 2,7-NDS. epa.gov |

| [(UO₂)₄Na₄(2,7-nds)₂(CB6)Cl₄O₂(H₂O)₁₀]·5H₂O | Cucurbit acs.orguril (CB6), Na⁺ | 3D | Bis(µ₃-oxo)-bridged uranyl tetranuclear units linked by 2,7-NDS and CB6-bound Na⁺. epa.gov |

Advanced Spectroscopic and Structural Characterization of 2,7 Naphthalenedisulfonate Compounds

X-ray Crystallography for Crystalline Structure Elucidation

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. This method has been instrumental in elucidating the intricate structures of various compounds containing the 2,7-naphthalenedisulfonate anion.

Elucidation of Dimeric Complex Structures

In the presence of certain metal cations and auxiliary ligands, this compound can participate in the formation of dimeric complexes. For instance, a dimeric complex with the formula [Mg(phen)(H2O)4·(2,7-nds)·(phen)·4H2O]2 has been synthesized and characterized. tandfonline.comtandfonline.com In this structure, the magnesium ion coordinates to one 1,10-phenanthroline (B135089) (phen) molecule and four water molecules, forming a [Mg(phen)(H2O)4]2+ cation. tandfonline.comtandfonline.com These cationic units, along with the 2,7-nds anions, uncoordinated phenanthroline molecules, and lattice water molecules, assemble into a larger dimeric structure. tandfonline.comtandfonline.com

Hydroxyl-bridged dinuclear entities of lanthanide complexes with this compound have also been reported. researchgate.net For example, compounds with the general formula [Ln2(2,7-NDS)2(μ2-OH)2(phen)4(H2O)2]·4H2O, where Ln can be Europium (Eu), Gadolinium (Gd), or Terbium (Tb), feature two lanthanide ions bridged by hydroxyl groups. researchgate.net These dinuclear units are further extended into two-dimensional networks through hydrogen bonding. researchgate.net Another study describes dinuclear subunits of [Sm2(ina)4] (where ina is isonicotinic acid) that bind with copper ions and are pillared by 2,7-nds ligands to form three-dimensional architectures. tandfonline.com

Analysis of Two-Dimensional and Three-Dimensional Supramolecular Frameworks

The this compound ligand is a versatile building block in the construction of multidimensional supramolecular frameworks. Its sulfonate groups can coordinate to metal centers in various modes, leading to diverse structural topologies.

In some cases, the 2,7-nds anion does not directly coordinate to the metal ion but plays a crucial role in the supramolecular assembly through other interactions. For example, in a silver(I) coordination polymer, [Ag2(bpp)2]n·n(2,7-NDSA)·2n(H2O)·n(CH3CN) (where bpp is 1,3-bis(4-pyridyl)propane), the 2,7-NDSA2- ligands act as hydrogen bond acceptors, connecting one-dimensional chains into a three-dimensional supramolecular framework. nih.gov

In heterometallic 3d–4f coordination polymers, such as [Ln2Cu(2,7-nds)2(ina)4(H2O)4]·4H2O, the 2,7-nds ligands act as pillars, linking two-dimensional networks of lanthanide and copper ions into a 3D structure. tandfonline.comtandfonline.com Similarly, 3D heterometallic 4d–4f compounds with the formula [LnAg2(2,7-NDS)(IN)3] (where IN is isonicotinic acid) have been synthesized, demonstrating the ability of 2,7-nds to facilitate the formation of complex, high-dimensional architectures. researchgate.net The hydroxyl-bridged dinuclear lanthanide complexes mentioned earlier also extend into 2D networks via hydrogen bonds. researchgate.net

| Compound Formula | Dimensionality | Role of 2,7-NDS | Reference |

|---|---|---|---|

| [Mg(phen)(H2O)4·(2,7-nds)·(phen)·4H2O]2 | Dimer extended to 3D network | Anion and participant in H-bonding and π-π stacking | tandfonline.comtandfonline.com |

| [Ln2(2,7-NDS)2(μ2-OH)2(phen)4(H2O)2]·4H2O (Ln = Eu, Gd, Tb) | Dinuclear extended to 2D network | Coordinating ligand | researchgate.net |

| [Ag2(bpp)2]n·n(2,7-NDSA)·2n(H2O)·n(CH3CN) | 3D Supramolecular Framework | Hydrogen bond acceptor | nih.gov |

| [Ln2Cu(2,7-nds)2(ina)4(H2O)4]·4H2O (Ln = Nd, Sm, Eu, Gd) | 3D Layer-Pillared Architecture | Pillaring ligand | tandfonline.comtandfonline.com |

| [LnAg2(2,7-NDS)(IN)3] (Ln = Sm, Eu, Gd, Tb, Dy) | 3D Heterometallic Framework | Bridging ligand | researchgate.net |

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Intermolecular interactions are the driving forces behind the formation of the diverse supramolecular architectures observed in crystals of this compound compounds. Hydrogen bonding and π-π stacking are particularly significant.

In the dimeric magnesium complex, extensive O–H···O, O–H···N, and O–H···S hydrogen bonds involving coordinated and free water molecules, the 2,7-nds anions, and phenanthroline molecules create a honeycomb-like network. tandfonline.comtandfonline.com Furthermore, π-π stacking interactions between the phenanthroline molecules contribute to the stability of this network. tandfonline.comtandfonline.com

Hydrogen bonding is also the primary interaction responsible for extending the [Ag2(bpp)2]n chains into a 3D structure, where the sulfonate oxygen atoms of the 2,7-NDSA2- anion act as hydrogen bond acceptors for lattice water molecules. nih.gov In lanthanide complexes, hydrogen bonds can link dinuclear units into 2D networks. researchgate.net Aromatic donor-acceptor interactions, a form of π-π stacking, have also been observed in related complex structures, playing a crucial role in the formation of three-dimensional frameworks. researchgate.net

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Analysis

Fourier-transform infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the context of this compound compounds, FT-IR spectra are used to confirm the presence of the sulfonate groups and other functional groups from co-ligands.

The characteristic absorption bands for the sulfonate group (SO3) are typically observed in the FT-IR spectra of these compounds. For example, in a series of heterometallic 3d–4f coordination polymers, the presence of the 2,7-nds ligand was confirmed by FT-IR spectroscopy. tandfonline.comtandfonline.com Similarly, the FT-IR spectrum of a 3-amino-2,7-naphthalenedisulfonic acid monosodium salt shows the characteristic peaks for the functional groups present. spectrabase.com In an azo dye derivative of 2,7-naphthalenedisulfonic acid, the FT-IR spectrum shows a strong band around 1180 cm⁻¹ corresponding to the S=O asymmetric stretch of the sulfonate group. vulcanchem.com The FT-IR spectra of lanthanide-organic frameworks constructed from this compound also provide evidence for the coordination of the ligands to the metal centers. nih.govacs.org

Electronic Spectroscopy (e.g., UV-Vis, Fluorescence) for Optical Properties Investigation

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence (luminescence) spectroscopy, provides insights into the electronic structure and optical properties of this compound compounds. These properties are of particular interest for applications in areas such as sensing and light-emitting materials.

The UV-Vis absorption spectrum of the dimeric magnesium complex has been recorded in a water solution. tandfonline.com For lanthanide-organic frameworks, the UV-Vis spectra can reveal information about the electronic transitions within the ligands and the metal centers. nih.govacs.org In some metal-organic frameworks (MOFs), the choice of the metal node and functionalization of the organic linker can be used to tune the optical absorption properties from the UV to the visible region. uni-hannover.dersc.org

Luminescence Properties of Lanthanide Complexes

Lanthanide ions are known for their characteristic and sharp emission bands, making their complexes promising materials for lighting and display applications. The this compound ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide ion, which then emits light.

Several studies have investigated the luminescent properties of lanthanide complexes incorporating this compound. A series of lanthanide-metal-organic frameworks (Ln-MOFs), {[Ln(2,7-NDS)(IP)(OH)(H2O)2]·mH2O}n (where Ln = Sm, Eu, Gd, Tb, Dy), have been synthesized and their photoluminescent properties investigated. nih.govacs.org The Europium-containing MOF (Eu-MOF) is particularly noteworthy, exhibiting a broad excitation band in the UV-Vis region (250-400 nm) and displaying strong red emission corresponding to the 5D0 → 7FJ transitions of the Eu3+ ion. nih.govacs.org This complex shows intense emission even with near-visible light excitation (350-385 nm). nih.govacs.org

Similarly, the luminescence of heterometallic 3d–4f coordination polymers containing 2,7-nds and lanthanide ions like Neodymium (Nd), Samarium (Sm), and Europium (Eu) has been studied. tandfonline.comtandfonline.com In another series of 3D heterometallic 4d-4f compounds, the europium complex displays a characteristic red emission when excited at 393 nm. researchgate.net The terbium-containing analogue exhibits its characteristic green emission upon excitation at 301 nm. researchgate.net

| Complex | Lanthanide Ion | Excitation Wavelength (nm) | Emission Characteristics | Reference |

|---|---|---|---|---|

| {[Eu(2,7-NDS)(IP)(OH)(H2O)2]·mH2O}n | Eu3+ | 250-400 (broad band), 350-385 (near-visible) | Red emission (5D0 → 7FJ transitions) | nih.govacs.org |

| [EuAg2(2,7-NDS)(IN)3] | Eu3+ | 393 | Characteristic red emission | researchgate.net |

| [TbAg2(2,7-NDS)(IN)3] | Tb3+ | 301 | Characteristic green emission | researchgate.net |

Fluorescence Excitation and Emission Maxima Analysis

The fluorescence properties of naphthalenedisulfonates, including this compound (2,7-NDS), are of significant interest for their application in detection and analysis, particularly in complex matrices like highly saline geothermal brines. researchgate.net The analysis of fluorescence excitation and emission maxima provides crucial data for developing sensitive analytical methods. researchgate.net Fluorochromes, such as this compound, are photoreactive chemical compounds that absorb light at a specific wavelength and re-emit it at a longer wavelength. evidentscientific.com

The determination of the optimal excitation and emission wavelengths is a critical first step in any fluorescence-based study. jascoinc.com This is typically achieved by recording a three-dimensional fluorescence spectrum, which involves measuring the emission spectrum while systematically varying the excitation wavelength. jascoinc.com For a series of naphthalene (B1677914) sulfonates, a study found that they exhibit strong fluorescence at very similar wavelengths. researchgate.net A mean excitation maximum of 225 nm and an emission maximum of 338 nm were established as effective wavelengths for the simultaneous detection of several naphthalenedisulfonate isomers, including the 2,7-isomer. researchgate.net While these mean wavelengths are suitable for general detection, adjusting the specific wavelengths for each analyte can further enhance detection limits. researchgate.net

The following table summarizes the reported fluorescence maxima for this compound.

| Compound | Excitation Maximum (nm) | Emission Maximum (nm) | Reference |

|---|---|---|---|

| This compound (2,7-NDS) | 225 | 338 | researchgate.net |

Mass Spectrometry Techniques in Supramolecular Characterization

Mass spectrometry (MS) has emerged as an indispensable analytical tool for the characterization of complex chemical structures, particularly in the field of supramolecular chemistry. chinesechemsoc.org Techniques such as electrospray ionization-mass spectrometry (ESI-MS), tandem MS (MS²), and ion mobility-mass spectrometry (IM-MS) offer high sensitivity and require minimal sample purity, making them ideal for analyzing the composition, connectivity, stability, and topology of metallo-supramolecular assemblies. chinesechemsoc.org These methods are crucial when conventional techniques like X-ray crystallography or NMR spectroscopy are not feasible. chemrxiv.org

Ion Mobility Mass Spectrometry (IM-MS) for Complex Ion Conformational Analysis

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that adds another dimension to mass analysis by separating ions based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge. chemrxiv.orgnih.gov In an IM-MS instrument, ions traverse a gas-filled drift tube under the influence of a weak electric field. chemrxiv.orginstruct-eric.org During this transit, they undergo numerous collisions with the buffer gas. Larger, more elongated ions experience greater collisional cross-sections (CCS) and thus take longer to pass through the mobility cell compared to smaller, more compact ions of the same m/z. chemrxiv.orginstruct-eric.org

This capability to distinguish between different conformations makes IM-MS particularly valuable for the structural characterization of large, complex, and dynamic systems like supramolecular assemblies, host-guest complexes, and interlocked molecules. chemrxiv.orgjyu.fi The technique can provide direct information regarding the shape and conformation of a complex, as studies have shown that solution-phase structures are often largely retained in the gas phase. instruct-eric.org By measuring the arrival time distribution of ions, researchers can gain insights into the conformational heterogeneity of a sample, identifying different isomers or conformers that may be present. biorxiv.org This detailed structural information is vital for understanding the function and design of complex molecular architectures. chemrxiv.org

Time-Dependent Electrospray Ionization Mass Spectrometry (ESI-MS) for Ligand Exchange Kinetics

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of labile, non-covalent complexes from solution into the gas phase with minimal fragmentation. uvic.ca This makes it exceptionally well-suited for monitoring dynamic processes in solution, such as ligand exchange in supramolecular systems. chinesechemsoc.org

Time-dependent ESI-MS involves collecting mass spectra at sequential time intervals after initiating a reaction, such as mixing two pre-assembled supramolecular structures. chinesechemsoc.org This approach allows for the real-time tracking of species involved in the ligand exchange process, including reactants, intermediates, and products. uvic.ca By monitoring the relative abundance of these species over time, it is possible to quantitatively determine the rates of ligand exchange. chinesechemsoc.orgnih.gov These kinetic studies provide deep mechanistic insights into the stability of coordination bonds and the activation energies involved in the exchange processes. chinesechemsoc.orgcore.ac.uk The ligand exchange rates are influenced by various experimental conditions, including temperature, solvent, and the nature of the counterions, all of which can be systematically investigated using time-dependent ESI-MS. chinesechemsoc.org

Computational Chemistry and Theoretical Modeling of 2,7 Naphthalenedisulfonate

Density Functional Theory (DFT) Calculations for Electronic Structure and Interactions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It is, in principle, an exact theory of electronic structure based on the electron density distribution, offering a complementary approach to traditional quantum chemistry methods. scispace.com DFT calculations have become a standard tool for physicists and chemists to predict various molecular properties with a degree of accuracy that is approaching what is termed "chemical accuracy". scispace.com

For 2,7-naphthalenedisulfonate, DFT calculations are instrumental in elucidating its electronic properties. These calculations can predict the effects of the sulfonate substituents on the binding affinity of the molecule. The distribution of electron density, molecular orbitals (HOMO/LUMO), and electrostatic potential maps derived from DFT studies are crucial for understanding how this compound interacts with other molecules, including its role in the formation of supramolecular assemblies. researchgate.net

Research has shown that the substitution pattern of sulfonate groups on the naphthalene (B1677914) core significantly influences properties like solubility and binding affinity. DFT helps in rationalizing these observations by providing a detailed picture of the electronic landscape of the molecule. For instance, the calculated low LogP value for a derivative of this compound indicates high hydrophilicity, a property directly linked to the electronic nature of the sulfonate groups.

Table 1: Selected DFT-Calculated Properties of Naphthalene Derivatives

| Property | Description | Significance for this compound |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap can indicate higher reactivity and potential for charge transfer interactions, relevant for applications in electronics and catalysis. |

| Electron Density Distribution | The spatial distribution of electrons within the molecule. | Highlights the electron-rich sulfonate groups, which are key sites for hydrogen bonding and electrostatic interactions. |

| Electrostatic Potential | The potential energy experienced by a positive point charge at various locations around the molecule. | Maps regions of positive and negative potential, predicting sites of electrophilic and nucleophilic attack and guiding the understanding of intermolecular interactions. |

This table is illustrative and based on the general application of DFT to similar compounds. Specific values for this compound would require dedicated DFT calculations.

Molecular Dynamics Simulations for Solution Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules in different environments, such as in solution. nih.gov These simulations are particularly useful for assessing the stability of protein-ligand complexes and understanding the behavior of molecules in explicit solvents like water. nih.gov

In the context of this compound, MD simulations can model its behavior in aqueous solutions, revealing how it interacts with water molecules and other solutes. This is crucial for understanding its solubility and the thermodynamics of its interactions. For example, MD simulations can be used to study the aggregation propensity of small organic molecules by observing their clustering behavior over the course of the simulation. nih.gov The choice of solvent model, such as explicit versus implicit solvent, can significantly impact the simulation results, highlighting the importance of the delicate balance between solute-solute and solute-solvent interactions. nih.gov

Table 2: Parameters and Outputs of a Typical MD Simulation for this compound in Aqueous Solution

| Simulation Parameter/Output | Description | Relevance to this compound |

| Force Field | A set of empirical potential energy functions used to describe the interactions between atoms. | Determines the accuracy of the simulated molecular behavior. |

| Solvent Model | The representation of the solvent in the simulation (e.g., explicit water models like TIP3P or implicit models). | Crucial for accurately capturing the hydrophilic nature of the sulfonate groups and their interactions with the surrounding medium. |

| Radial Distribution Function | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Provides information on the solvation shell structure of this compound in water. |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed molecules. | Used to assess the stability of the conformation of this compound or its complexes over the simulation time. researchgate.net |

Prediction of Supramolecular Assembly and Binding Affinities

Computational methods play a pivotal role in predicting how this compound participates in the formation of larger, non-covalently linked structures known as supramolecular assemblies. researchgate.net The sulfonate groups of this compound are capable of forming strong hydrogen bonds, which are a key driving force in the construction of these architectures. researchgate.netrsc.org

Computational techniques can predict the binding affinity of this compound and its derivatives to various receptors, which is a cornerstone of structure-based drug discovery. pnas.orgoup.com By docking the molecule into the binding site of a target protein, for instance, it is possible to predict the binding mode and estimate the binding affinity. pnas.org This approach has been successfully used to identify inhibitors for enzymes like RNA editing ligase 1 in Trypanosoma brucei, where compounds sharing a 4,5-dihydroxy-2,7-naphthalenedisulfonate scaffold were predicted to bind in the ATP-binding cleft. pnas.org

The incorporation of receptor flexibility into these predictions, for example through MD simulations of the receptor, can significantly improve the accuracy of binding affinity rankings and lead to the discovery of novel binding pockets. pnas.org

Furthermore, computational studies have been instrumental in the design and understanding of lanthanide-organic frameworks constructed from this compound. rsc.orgacs.org These studies help to rationalize the resulting structures, such as the formation of 2-D networks through hydrogen bonding. rsc.org

Table 3: Computational Approaches for Predicting Supramolecular Assembly and Binding

| Computational Technique | Description | Application to this compound |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Used to predict the binding mode of this compound derivatives to biological targets. pnas.org |

| Virtual Screening (VS) | A computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. | Has been used to screen for inhibitors containing the this compound scaffold. pnas.org |

| Binding Free Energy Calculations | Methods like MM/PBSA and MM/GBSA are used to estimate the free energy of binding of a ligand to a receptor. | Can provide a more quantitative prediction of the binding affinity of this compound to a target. |

| Quantum Chemical Calculations | Can be used to analyze the non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that stabilize supramolecular assemblies. rsc.org | Elucidates the nature and strength of the interactions driving the assembly of this compound-based structures. |

Research Applications in Analytical Chemistry and Environmental Science Utilizing 2,7 Naphthalenedisulfonate

Applications as Analytical Reagents and Reference Standards

The highly water-soluble and reactive nature of 2,7-naphthalenedisulfonate, owing to its two sulfonate groups on a naphthalene (B1677914) backbone, makes it a valuable compound in analytical chemistry. It is utilized as a reference standard, a complexing agent for metal ions, and a precursor for colorimetric reagents and electrochemical sensors.

Reference Standard for High-Performance Liquid Chromatography (HPLC)

Disodium (B8443419) this compound is employed as a reference standard in High-Performance Liquid Chromatography (HPLC), particularly for analyses conducted in highly saline conditions. Its distinct retention behavior allows for reliable calibration and quantification of analytes in complex matrices. Furthermore, derivatives such as 4,5-dinitro-2,7-naphthalenedisulfonic acid are used as standards in HPLC methods developed to monitor the synthesis of important industrial intermediates. google.com

Table 1: Application of this compound Derivatives in HPLC

| Compound | Application | Chromatographic Details |

|---|---|---|

| Disodium this compound | Reference standard in highly saline brines. | Distinct retention behavior. |

| 4,5-dinitro-2,7-naphthalenedisulfonic acid | Standard for monitoring H-acid synthesis. google.com | Reversed-phase HPLC with a XDB-C18 column. google.com |

Complexing Agent for Metal Ion Detection and Extraction (e.g., Heavy Metals, Uranyl Ions, Iron(II/III))

The ability of this compound and its derivatives to form stable complexes with various metal ions is a key feature exploited in analytical chemistry. chemimpex.comsmolecule.com This property is crucial for the detection, separation, and preconcentration of metal ions from environmental and biological samples. evitachem.com

The electron-rich oxygen atoms of the sulfonate and hydroxyl groups in derivatives like 4,5-dihydroxy-naphthalene-2,7-disulfonic acid (chromotropic acid) form coordinate covalent bonds with metal ions, creating stable complexes. smolecule.com This complex formation often results in a colored product, enabling the spectrophotometric determination of the metal ion. smolecule.com

For instance, derivatives of this compound have been successfully used as complexing agents for the extraction and detection of heavy metals such as cadmium and lead. A derivative, 4-amino-5-hydroxyl-2,7-naphthalenedisulfonic acid monosodium salt, has been used in conjunction with layered double hydroxides for the dispersive solid-phase extraction of several metal ions including Cr(VI), Co(II), and Ni(II). mdpi.com Similarly, nitroso-R salt, a derivative of this compound, is used as a complexing agent for the spectrophotometric determination of iron. researchgate.net

Table 2: Metal Ion Complexation with this compound Derivatives

| Derivative | Metal Ion(s) | Application |

|---|---|---|

| 4-amino-5-hydroxyl-2,7-naphthalenedisulfonic acid monosodium salt | Cd²⁺, Cr⁶⁺, Pb²⁺, Co²⁺, Ni²⁺ | Dispersive solid-phase extraction. mdpi.com |

| Nitroso-R salt (3-hydroxy-4-nitroso-2,7-naphthalenedisulfonic acid) | Fe(III)/Fe(II) | Spectrophotometric determination of iron. researchgate.net |

| Chromotropic acid (4,5-dihydroxy-naphthalene-2,7-disulfonic acid) | Various metal ions | Chelating agent for separation and preconcentration. evitachem.com |

| Calcichrome | Ca²⁺, Cu²⁺, Mg²⁺ | Spectrophotometric reagent for metal ion determination. |

pH Indicators and Colorimetric Reagents (for specific derivatives like Chromotropic Acid)

Chromotropic acid, or 4,5-dihydroxynaphthalene-2,7-disulfonic acid, is a well-known derivative of this compound that functions as a colorimetric reagent. evitachem.comwikipedia.org Its name reflects its ability to change color upon reaction with certain compounds. wikipedia.org

A significant application of chromotropic acid is in the detection and quantitative analysis of formaldehyde (B43269). wikipedia.orgresearchgate.net In the presence of sulfuric acid, chromotropic acid reacts with formaldehyde to produce a distinct red-violet coloration, with an absorption maximum around 580 nm. wikipedia.orgsigmaaldrich.com This reaction is highly specific to formaldehyde and is not influenced by other aldehydes, ketones, or carboxylic acids. wikipedia.org This method is established as a standard for formaldehyde determination, such as in the NIOSH Formaldehyde method #3500. wikipedia.org

Chromotropic acid is also utilized for the direct spectrophotometric determination of nitrate (B79036) anions and the quantitative analysis of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). wikipedia.org

Electrochemical Sensors based on Modified Electrodes

Derivatives of this compound are used in the development of electrochemical sensors. These sensors offer high sensitivity and selectivity for the detection of various analytes.

A notable example is the use of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid to create a molecularly imprinted polymer (MIP) on a glassy carbon electrode for the electrochemical detection of theophylline, a drug used in asthma treatment. researchgate.netnih.gov This MIP-based sensor demonstrated enhanced electron transfer kinetics and the ability to recognize theophylline, allowing for its detection at low concentrations. researchgate.netnih.gov The sensor showed a detection limit of 0.32 μM and was selective in the presence of structurally similar compounds like theobromine (B1682246) and caffeine. nih.gov

Environmental Fate and Remediation Studies

The presence of naphthalenesulfonates in the environment, primarily due to their use in the dye industry, has prompted research into their environmental fate and degradation. ontosight.aid-nb.info While some naphthalenesulfonates have been considered non-biodegradable, studies have shown that certain microorganisms can utilize them as a source of sulfur, initiating their degradation. d-nb.info

Oxidation Mechanisms and Environmental Degradation Processes

The degradation of this compound derivatives often involves oxidation processes. evitachem.com Studies on the oxidation of these compounds, for example with oxygen in subcritical water, provide insights into their environmental breakdown. researchgate.net

Research on the oxidation of 3-hydroxy-2,7-naphthalenedisulfonic acid disodium salt (R-salt) in subcritical water revealed that the reaction is faster at higher pH. researchgate.net At a temperature of 413 K and a pH above 9, the oxidation yield exceeded 95% after approximately 40 minutes. researchgate.net The degradation pathway involves the formation of intermediate products, such as 4-sulfophthalic acid sodium salt, through the breaking of the benzene (B151609) ring. researchgate.net

Microbial degradation is another important pathway for the removal of naphthalenesulfonates from the environment. d-nb.info Bacteria capable of utilizing naphthalenesulfonates as a sulfur source have been isolated from both municipal and industrial sewage. d-nb.info These bacteria employ oxygenolytic cleavage to remove the sulfonate group from the aromatic ring, a key step in the mineralization of these compounds. d-nb.info

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Disodium this compound |

| 4,5-dinitro-2,7-naphthalenedisulfonic acid |

| 4,5-dihydroxy-naphthalene-2,7-disulfonic acid (Chromotropic acid) |

| 4-amino-5-hydroxyl-2,7-naphthalenedisulfonic acid monosodium salt |

| Nitroso-R salt (3-hydroxy-4-nitroso-2,7-naphthalenedisulfonic acid) |

| Calcichrome |

| 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid |

| Theophylline |

| Theobromine |

| Caffeine |

| 3-hydroxy-2,7-naphthalenedisulfonic acid disodium salt (R-salt) |

| 4-sulfophthalic acid sodium salt |

Role in Wastewater Treatment (Heavy Metal and Organic Pollutant Removal)

The disodium salt of this compound is recognized for its role in water treatment processes, where it aids in the removal of both heavy metals and organic pollutants. chemimpex.com Its efficacy is largely attributed to its chemical structure, featuring two sulfonate groups on a naphthalene backbone, which allows it to form stable complexes with various contaminants, thereby facilitating their separation from water.

Heavy Metal Removal

The primary mechanism by which this compound and its derivatives contribute to heavy metal removal is through complexation. The electron-rich oxygen atoms of the sulfonate groups can form coordinate bonds with metal ions, creating stable, water-soluble complexes. smolecule.com This property is harnessed in various treatment methods.

One application involves using the compound in conjunction with dye-affinity microbeads in packed-bed columns to remove heavy metal ions from aquatic systems. researchgate.net The ability to form stable complexes is crucial for the separation and sensing of metal ions. evitachem.com While direct performance data for this compound is specific to the application, the principle is demonstrated by related compounds. For instance, its derivative, 4,5-dihydroxy-2,7-naphthalenedisulfonic acid (Chromotropic Acid), is a well-known chelating agent that forms stable complexes with metal ions like Cr(VI), enabling their separation. smolecule.comevitachem.com This complexing action allows for the effective sequestration of dissolved metal ions from contaminated water. smolecule.com

Organic Pollutant Removal

Sulfonated aromatic compounds, including naphthalenedisulfonates, are themselves considered organic pollutants often found in industrial wastewater from dye manufacturing. researchgate.netnih.gov Research has focused on methods to degrade these recalcitrant compounds. One effective method is the use of advanced oxidation processes, such as treatment with an electrogenerated Fenton's reagent (H₂O₂ and Fe²⁺). nih.gov This process has been successfully applied to industrial wastewater containing naphthalene- and anthraquinone-sulphonic acids. nih.gov Studies on the oxidation of related compounds in subcritical water also provide insight into the environmental degradation pathways of this compound. smolecule.com

Another area of research is phytoremediation, where plants are used to remove organic pollutants. For example, rhubarb (Rheum palmatum) cell cultures have demonstrated the ability to take up and transform various sulfonated aromatic compounds, including 7-nitro-1,3-naphthalene-disulphonic acid. researchgate.net

Behavior in Aquatic Systems (e.g., Highly Saline Geothermal Brines)

This compound is characterized by its high water solubility and mobility in aquatic systems. riwa-rijn.orgresearchgate.net Due to its ionic nature, it has a low octanol/water partition coefficient, meaning its tendency to accumulate in sediments or living organisms is expected to be low. riwa-rijn.org These properties make it a persistent and mobile compound in water, leading to its detection in various water bodies, from surface waters to landfill leachates. riwa-rijn.orgbiosynth.com

Its behavior in extreme aquatic environments, such as highly saline geothermal brines, has been a subject of significant research, particularly for its application as a geothermal tracer. stanford.eduunr.edu Geothermal fluids are often highly saline (e.g., NaCl concentrations close to 100 g/l) and exist at very high temperatures. stanford.edu

High Thermal Stability

A key characteristic of this compound in geothermal systems is its exceptional thermal stability. Studies have shown that it is remarkably stable for extended periods at temperatures around 200°C. stanford.edu In laboratory tests simulating geothermal conditions, this compound showed no observable decay even after being exposed to a temperature of 330°C for one week, indicating it is one of the most thermally stable tracer compounds tested. unr.edu This stability is crucial for tracking fluid flow in deep, high-temperature geothermal reservoirs over long durations. stanford.edu

Tracer Studies in Geothermal Brines

The compound's high stability and mobility led to its use as a tracer in geothermal reservoir engineering. In a study at the Soultz-sous-Forêts geothermal site in France, this compound was injected into a well to trace the connections and flow paths of injected water to a production well nearly two years later. stanford.edu Its detection confirmed a direct hydraulic connection between the wells. stanford.edu

For analytical purposes, a robust method using ion-pair high-performance liquid chromatography (HPLC) with fluorescence detection has been developed for the simultaneous determination of this compound and other naphthalene sulfonates in highly saline geothermal brines. nih.govresearchgate.net This method demonstrates excellent performance even in complex matrices with salinities up to 175 g/L NaCl, achieving high recovery rates and low quantification limits. nih.govresearchgate.net

Research Directions in Materials Science with 2,7 Naphthalenedisulfonate

Intermediate in Advanced Dye and Pigment Chemistry

2,7-Naphthalenedisulfonate is a key intermediate in the synthesis of a wide array of dyes and pigments. chemimpex.comfishersci.ca Its presence in the molecular backbone, particularly the two sulfonate groups, imparts desirable properties such as water solubility and affinity for textile fibers. This makes it a foundational component in the production of high-performance coloring agents for industries like textiles, paints, and plastics. pengnuochemical.com

A primary application of this compound in the textile industry is to enhance the color fastness and brightness of dyes. chemimpex.comchemimpex.comvulcanchem.com The chemical structure of this compound allows for stronger interactions with textile fibers, leading to a significant increase in color fastness compared to traditional dyeing agents. Its incorporation into dye formulations contributes to the production of high-quality textiles with vibrant and stable coloring. pengnuochemical.com

This compound is a critical precursor in the synthesis of functional dyes, most notably azo dyes. smolecule.com Azo dyes, which are characterized by the presence of one or more azo groups (-N=N-), are a significant class of synthetic colorants. industrialchemicals.gov.au The synthesis of these complex dyes often involves azo coupling reactions where a sulfonated naphthalene (B1677914) derivative, such as this compound, is reacted with a diazonium salt. smolecule.com The resulting azo dyes are utilized in a variety of applications, from textile and food coloring to advanced materials. smolecule.comsolubilityofthings.com The sulfonation at the 2 and 7 positions of the naphthalene ring is a key feature that provides water solubility and enhances the dye's affinity for various substrates.

Table 1: Examples of Azo Dyes Synthesized with this compound Derivatives

| Dye Name/Description | CAS Number | Molecular Formula | Application/Significance |

|---|---|---|---|

| 2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis[[4-[(4-aminophenyl)azo]-2-methoxy-5-methylphenyl]azo]-5-hydroxy- | 56405-32-4 | C₂₂H₁₉N₇O₇S₂ | Used as a dye intermediate and in the synthesis of complex organic molecules. |

| 2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium (B8443419) salt | Not specified | C₃₄H₂₆N₁₀Na₂O₉S₃ | Component in the production of azo dyes for textiles and food coloring. smolecule.com |

| Disodium 3-hydroxy-4-nitroso-2,7-naphthalenedisulfonate | 6219-70-5 | C₁₀H₅N₂Na₂O₈S₂ | Belongs to the class of azo dyes with applications in dyeing and staining. solubilityofthings.com |

| 3,3'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[5-amino-4-hydroxy-2,7-naphthalenedisulfonic acid], sodium salt | 68966-50-7 | Not specified | Identified as a direct dye with potential applications as a biological stain. epa.gov |

Precursors for Functional Materials

Beyond its role in dye chemistry, this compound and its derivatives are being explored as precursors for a new generation of functional materials.

Derivatives of 2,7-naphthalenedisulfonic acid are utilized in the synthesis of conductive polymers. For example, 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid can be electropolymerized onto a glassy carbon electrode surface. researchgate.net This process creates a polymer film with specific recognition capabilities, which has been applied in the development of electrochemical sensors. researchgate.net The modification with this polymer enhances the electron transfer kinetics of the electrode. researchgate.net Research in this area also extends to the synthesis of intrinsically conductive polymers from various monomers, where the resulting polymers exhibit low band gaps, a key property for conductivity. google.com

The unique electronic properties of certain this compound derivatives make them promising candidates for applications in dye-sensitized solar cells (DSSCs). In this context, the azo-naphthalene core can act as a light-harvesting antenna, while the sulfonic acid groups can facilitate electron injection into a semiconductor material like titanium dioxide (TiO₂). Research has indicated that the presence of sulfonate groups can lead to reduced charge recombination rates compared to non-sulfonated analogs, potentially improving the efficiency of solar cells.

Research on Surfactant Properties in Industrial Processes

Disodium this compound, a compound recognized for its high solubility in water, exhibits significant surfactant properties that are leveraged across various industrial and research applications. chemimpex.combiosynth.com Its molecular structure, featuring a naphthalene backbone with two sulfonate groups, allows it to function effectively as a dispersing agent, emulsifier, and stabilizer. chemimpex.comontosight.aicymitquimica.com These properties enable it to reduce surface tension between different phases, such as between two liquids or a liquid and a solid, making it a valuable component in complex industrial formulations. ontosight.ai

Research has focused on harnessing these surfactant characteristics to enhance process efficiency and product quality in several fields, most notably in the textile, electroplating, and biotechnology sectors. chemimpex.comfscichem.com In these contexts, it acts to stabilize mixtures, ensure uniform distribution of components, and improve the yield and purity of final products. chemimpex.comslideshare.net

Applications in Industrial Processes

The utility of this compound as a surfactant is demonstrated in its application as a dispersing and leveling agent in the textile industry. chemimpex.comslideshare.net Its unique structure helps to enhance the stability and performance of dye formulations. chemimpex.com In dyeing processes, particularly for materials like cationized cotton which have a high affinity for anionic dyes, a rapid initial uptake of dye can lead to uneven coloring. ncsu.edu Leveling agents, including alkyl aryl sulphonates, are employed to slow this initial dye absorption, allowing for more uniform distribution over time and preventing dyeing faults. slideshare.netncsu.edu

In the electroplating industry, derivatives of naphthalenedisulfonic acid are used as additives to improve the quality of metal coatings. fscichem.com For instance, in acid copper plating, it can act as a leveling agent or stabilizer in the plating bath. fscichem.comresearchgate.net This function helps to create a uniform and glossy electroplated layer by controlling the electrodeposition process. fscichem.com

Furthermore, in biotechnology, this compound is utilized as a surfactant during protein purification. Its properties help to improve both the yield and purity of proteins extracted from biological samples, which is critical for research and therapeutic applications. chemimpex.com

Interactive Data Table: Industrial Applications of this compound

| Industry | Specific Application | Function of this compound | Outcome | Reference |

| Textile & Dyeing | Dispersing Agent in Dye Formulations | Enhances the stability of dye particles in solution. | Improved performance and stability of dyes. | chemimpex.com |

| Textile & Dyeing | Leveling Agent | Promotes even distribution and controlled uptake of dyes on fabric. | Uniform, consistent color on textiles. | slideshare.netncsu.edu |

| Electroplating | Bath Stabilizer / Leveling Agent | Improves the uniformity of the electroplated layer. | Enhanced gloss, uniformity, and corrosion resistance of the metal surface. | fscichem.comresearchgate.net |

| Biotechnology | Protein Purification | Acts as a surfactant to aid in separation processes. | Increased yield and purity of extracted proteins. | chemimpex.com |

| Water Treatment | Complexing Agent | Forms stable complexes with heavy metals and organic pollutants. | Facilitates the removal of contaminants from water. |

Detailed Research Findings

Scientific studies have delved into the specific mechanisms by which this compound and its isomers function as surfactants. Research on the interaction between cationic dyes, such as Methylene Blue (MB), and various organic anions, including this compound, has provided insight into its role as a leveling agent. researchgate.net These studies, using absorption and fluorescence spectra, have analyzed the formation of complexes between the dye and the surfactant molecule in aqueous solutions. researchgate.net

The findings indicate that the interaction is concentration-dependent. At lower concentrations, this compound was found to accelerate the dimerization of the Methylene Blue dye. researchgate.net However, as the concentration of the naphthalenedisulfonate increases, the formation of a 1:1 complex between the dye and the surfactant becomes the dominant interaction, rather than dye dimerization. researchgate.net This ability to control the aggregation state of dye molecules is fundamental to its effectiveness as a leveling agent, ensuring that the dye remains well-dispersed and deposits evenly onto the target material.

Interactive Data Table: Research on this compound and Methylene Blue (MB) Interaction

| Parameter | Observation at Low 2,7-NDS Concentration | Observation at High 2,7-NDS Concentration | Significance | Reference |

| Interaction Type | Acceleration of MB Dimerization | Formation of a 1:1 Dye-Surfactant Complex | Demonstrates concentration-dependent control over dye aggregation. | researchgate.net |

| Spectroscopic Effect | Red shifts in absorption and fluorescence spectra of MB. | Red shifts in absorption and fluorescence spectra of MB. | Indicates complex formation between the dye and the anion. | researchgate.net |

| Industrial Implication | Control over dye particle size and distribution. | Prevents dye agglomeration, ensuring uniform application. | Key mechanism for its function as a leveling agent in dyeing. | slideshare.netresearchgate.net |

Biological Relevance in Research Contexts of 2,7 Naphthalenedisulfonate

Utilization in Protein Purification Processes (as a Surfactant)

While surfactants are crucial in protein purification for solubilizing and stabilizing proteins, particularly membrane proteins, specific documentation detailing the use of 2,7-naphthalenedisulfonate for this purpose is not extensively available in the reviewed literature. However, the broader class of naphthalenesulfonates, such as sodium diisopropylnaphthalene sulfonate, has been recognized for its surfactant properties. These compounds are amphiphilic, possessing both hydrophilic (sulfonate groups) and hydrophobic (naphthalene ring) regions, which allows them to interact with both aqueous environments and nonpolar protein domains. This characteristic is fundamental to their function in protein extraction and purification protocols.

In principle, a compound like this compound could be investigated for its ability to form micelles that encapsulate proteins, thereby preventing aggregation and facilitating their isolation and characterization. The effectiveness of a surfactant in protein purification often depends on its ability to maintain the native conformation and biological activity of the protein.

Studies on Electron Transfer Mechanisms (as a Research Tool)

Derivatives of this compound have been instrumental as research tools in the study of intramolecular electron transfer mechanisms. A notable example is the investigation of the 2,7-dinitronaphthalene (B1220600) radical anion. In such studies, the naphthalene (B1677914) core acts as a bridge between two redox-active nitro groups. Upon introduction of an electron, the radical anion is formed, and the subsequent transfer of the electron between the two nitro groups via the naphthalene bridge can be monitored using techniques like electron spin resonance (ESR) and optical spectroscopy.

These studies provide valuable insights into the fundamental principles of electron transfer, which is a critical process in many biological systems, including photosynthesis and cellular respiration. The rate of electron transfer can be influenced by the solvent environment, and by studying these effects, researchers can better understand how biological matrices might modulate these crucial reactions.

Table 1: Electron Transfer Rate Constants for 2,7-Dinitronaphthalene Radical Anion in Various Solvents

| Solvent | Rate Constant (s⁻¹) |

| Acetonitrile | 3.1 x 10⁹ |

| Dimethylformamide | Not explicitly quantified in the provided text |

| Butyronitrile | Not explicitly quantified in the provided text |

This table is based on available data and highlights the solvent-dependent nature of intramolecular electron transfer.

Investigations into Influence on Biological Systems and Metabolic Processes (General Research Interest)

The influence of this compound on biological systems has been a subject of general research interest, particularly in the context of the metabolism of azo dyes. Certain azo dyes, which are widely used as colorants, contain the this compound moiety. When these dyes are ingested, they can be metabolized by azoreductase enzymes present in the gut microbiota. This metabolic process cleaves the azo bond, leading to the formation of various aromatic amines.

For instance, the metabolism of dyes containing the 2,7-naphthalenedisulfonic acid structure can release metabolites such as naphthionic acid. The biological effects of these metabolites are of interest to toxicologists and researchers studying the impact of xenobiotics on metabolic pathways. These investigations help in understanding the potential physiological consequences of exposure to such compounds and how they are processed and excreted by the body. The water-soluble nature of the sulfonated metabolites generally facilitates their excretion.

Exploration of Antimicrobial and Anti-inflammatory Properties of Derivatives (Research Exploration)

A significant area of research has been the exploration of the antimicrobial and anti-inflammatory properties of various naphthalene derivatives, including those synthesized from naphthalene-2-sulfonic acid. These studies have revealed that the naphthalene scaffold is a promising pharmacophore for the development of new therapeutic agents.

Derivatives incorporating moieties such as azetidinyl and thiazolidinyl have been synthesized and screened for their biological activities. Some of these compounds have demonstrated potent anti-inflammatory effects, comparable to standard drugs like phenylbutazone (B1037) and naproxen. Additionally, various naphthalene derivatives have been shown to possess broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi. The mechanism of action for these properties is an active area of investigation, with some studies suggesting that these compounds may interfere with microbial growth or modulate inflammatory pathways.

Table 2: Investigated Biological Activities of Naphthalene Derivatives

| Derivative Class | Biological Activity Investigated | Key Findings |

| Azetidinyl and Thiazolidinyl Derivatives | Anti-inflammatory, Analgesic | Potent anti-inflammatory activity observed for some compounds. |

| General Naphthalene Derivatives | Antimicrobial | Effective against a wide range of human pathogens. |

| Naphthofuran Derivatives | Antimicrobial | Significant activity against pathogenic bacteria and fungi. |

| Halogenated 1,4-Naphthoquinones | Antibacterial, Antifungal | Screened for activity using turbidimetric and diffusion methods. |

This table summarizes the diverse biological activities that have been explored for various derivatives of naphthalene.

Inter Isomer and Derivative Comparative Research of Naphthalenedisulfonates

Comparative Studies with 1,5-Naphthalenedisulfonate